8-Methyltetradecanoyl-CoA: A Comprehensive Technical Guide on its Biological Significance
8-Methyltetradecanoyl-CoA: A Comprehensive Technical Guide on its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methyltetradecanoyl-CoA is the activated form of 8-methyltetradecanoic acid, a branched-chain fatty acid (BCFA). As a thioester of coenzyme A, it is an intermediate in the metabolism of BCFAs, which are increasingly recognized for their diverse biological roles. This technical guide provides an in-depth analysis of the known and inferred biological significance of 8-Methyltetradecanoyl-CoA, drawing from research on BCFAs and their metabolism. It covers its biosynthesis, metabolic fate, potential roles in cellular signaling and disease, and relevance to drug development. Detailed experimental methodologies for the analysis of related compounds are also presented, alongside visualizations of key pathways to facilitate a deeper understanding of its biochemical context.
Introduction to Branched-Chain Fatty Acyl-CoAs
Fatty acids are fundamental building blocks for lipids and a major source of cellular energy. While straight-chain fatty acids are the most common, branched-chain fatty acids (BCFAs) represent a significant class of lipids with unique structural and functional properties. BCFAs are characterized by one or more methyl groups along their acyl chain. The position of this methyl group can influence the physical properties of membranes and lipids, affecting fluidity and stability.
The activation of fatty acids to their coenzyme A (CoA) thioesters is a prerequisite for their participation in most metabolic pathways. This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs). Fatty acyl-CoAs are central metabolic intermediates, serving as substrates for beta-oxidation, elongation, desaturation, and the synthesis of complex lipids. They also function as signaling molecules and allosteric regulators of various enzymes.
8-Methyltetradecanoyl-CoA, the subject of this guide, is the CoA derivative of 8-methyltetradecanoic acid. While direct research on this specific molecule is limited, its biological significance can be inferred from the broader understanding of BCFA metabolism and the known functions of structurally similar molecules.
Biosynthesis of 8-Methyltetradecanoyl-CoA
The biosynthesis of 8-Methyltetradecanoyl-CoA begins with the synthesis of its corresponding free fatty acid, 8-methyltetradecanoic acid. The general pathway for the synthesis of BCFAs involves the fatty acid synthase (FAS) system, which utilizes specific starter and extender units.
The biosynthesis of a mid-chain methyl-branched fatty acid like 8-methyltetradecanoic acid likely involves the incorporation of a methylmalonyl-CoA extender unit in place of a malonyl-CoA unit during fatty acid elongation. The starter unit would be a short-chain acyl-CoA.
The final step in the formation of 8-Methyltetradecanoyl-CoA is the activation of 8-methyltetradecanoic acid by an acyl-CoA synthetase. Several long-chain acyl-CoA synthetase (ACSL) isoforms exist, and their substrate specificity can vary. It is plausible that one or more ACSL isoforms can recognize and activate 8-methyltetradecanoic acid. Studies have shown that some ACS enzymes can be engineered to accept branched-chain carboxylates as substrates[1][2].
Metabolism of 8-Methyltetradecanoyl-CoA
Once formed, 8-Methyltetradecanoyl-CoA is expected to enter the mitochondrial beta-oxidation pathway for degradation and energy production. The metabolism of BCFAs can require additional enzymes compared to their straight-chain counterparts, particularly if the methyl branch is located at an odd-numbered carbon atom, which would interfere with standard beta-oxidation. However, a methyl group at the C8 position (an even number from the carboxyl end) is not expected to directly hinder the initial cycles of beta-oxidation.
The beta-oxidation of 8-Methyltetradecanoyl-CoA would proceed through the canonical four steps:
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Dehydrogenation by an acyl-CoA dehydrogenase.
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Hydration by an enoyl-CoA hydratase.
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Dehydrogenation by a 3-hydroxyacyl-CoA dehydrogenase.
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Thiolytic cleavage by a beta-ketoacyl-CoA thiolase, releasing acetyl-CoA.
This cycle would repeat. When the methyl group at the original C8 position approaches the beta-carbon (C3), specialized enzymes may be required for its further metabolism. The final products of the complete oxidation of an odd-chain fatty acid resulting from this process would include acetyl-CoA and propionyl-CoA.
Biological Roles and Signaling
While direct signaling roles for 8-Methyltetradecanoyl-CoA have not been established, long-chain acyl-CoAs, in general, are known to be important signaling molecules that can regulate enzyme activity, ion channels, and gene expression[3][4]. The intracellular concentration of free acyl-CoA esters is tightly regulated and is thought to be in the low nanomolar range under normal physiological conditions[3][4].
Research on related BCFAs provides clues to the potential biological activities of 8-Methyltetradecanoyl-CoA. For instance, 12-methyltetradecanoic acid has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting the 5-lipoxygenase pathway[5][6][7]. This suggests that BCFAs and their CoA esters could have roles in modulating inflammatory pathways and cell proliferation. BCFAs are also integral components of bacterial cell membranes, influencing their fluidity and function[8].
Relevance to Drug Development
The unique metabolic pathways and biological activities of BCFAs make them and their metabolizing enzymes potential targets for drug development. The anti-proliferative effects of 12-methyltetradecanoic acid in cancer cells highlight the potential of targeting BCFA metabolism for therapeutic benefit[5][6][7]. Understanding the enzymes that synthesize and degrade 8-Methyltetradecanoyl-CoA could open avenues for the development of specific inhibitors or modulators for diseases where BCFA metabolism is dysregulated.
Furthermore, the enzymes involved in BCFA metabolism in pathogenic bacteria could be targets for novel antimicrobial agents. As BCFAs are crucial for the membrane integrity of some bacteria, inhibiting their synthesis could be a viable therapeutic strategy[8].
Experimental Protocols
The analysis of 8-Methyltetradecanoyl-CoA would first require its extraction from a biological matrix, followed by hydrolysis to its free fatty acid form, derivatization, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Sample Preparation and Extraction
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Homogenization: Biological samples (cells, tissues, or biofluids) are homogenized in a suitable solvent system, typically a mixture of chloroform (B151607) and methanol (B129727).
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Lipid Extraction: A biphasic extraction (e.g., Folch or Bligh-Dyer method) is performed to separate the lipid-containing organic phase from the aqueous phase.
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Hydrolysis: The extracted lipids containing 8-Methyltetradecanoyl-CoA are subjected to alkaline hydrolysis (saponification) to release the free fatty acid, 8-methyltetradecanoic acid.
Derivatization for GC-MS Analysis
Free fatty acids are not sufficiently volatile for GC analysis and must be derivatized. A common method is esterification to form fatty acid methyl esters (FAMEs).
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Methylation: The dried fatty acid extract is treated with a methylating agent, such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl, and heated.
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Extraction of FAMEs: After methylation, the FAMEs are extracted into an organic solvent like hexane.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The derivatized sample is then analyzed by GC-MS.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 10 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Note: These parameters are a general guideline and may require optimization for specific applications and instrumentation.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature for 8-Methyltetradecanoyl-CoA, such as its cellular concentrations, enzyme kinetic parameters for its synthesis and degradation, or its binding affinities to proteins. The following table provides hypothetical data ranges for related long-chain acyl-CoAs to serve as a reference for future quantitative studies.
| Parameter | Typical Range for Long-Chain Acyl-CoAs | Reference |
| Cellular Concentration (free) | Low nanomolar (<200 nM) | [3][4] |
| Km of Acyl-CoA Synthetases | Micromolar range (e.g., 1-50 µM for various fatty acids) | [9] |
| Ki for Enzyme Inhibition | Low nanomolar to micromolar range | [3][4] |
Conclusion and Future Directions
8-Methyltetradecanoyl-CoA is a metabolically active form of the branched-chain fatty acid, 8-methyltetradecanoic acid. While direct research on this molecule is limited, its biological significance can be inferred from its role as an intermediate in BCFA metabolism. It is likely involved in energy production through beta-oxidation and may have roles in cellular signaling, similar to other long-chain acyl-CoAs. The potential anti-proliferative and anti-inflammatory properties of related BCFAs suggest that 8-Methyltetradecanoyl-CoA and its metabolic pathways could be valuable targets for drug development, particularly in the areas of oncology and infectious diseases.
Future research should focus on the definitive elucidation of the biosynthetic and metabolic pathways of 8-Methyltetradecanoyl-CoA. The development of specific analytical methods and standards will be crucial for quantifying its levels in various biological systems and for studying the kinetics of the enzymes that act upon it. Investigating its potential signaling roles and its impact on cellular processes will provide a more complete understanding of its biological significance and may uncover novel therapeutic opportunities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of targeted arterial delivery of the branched chain fatty acid 12-methyltetradecanoic acid as a novel therapy for solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
